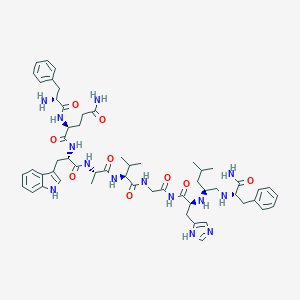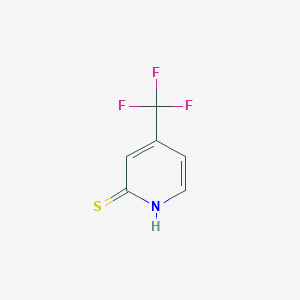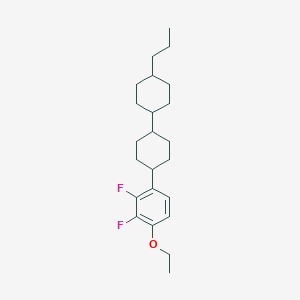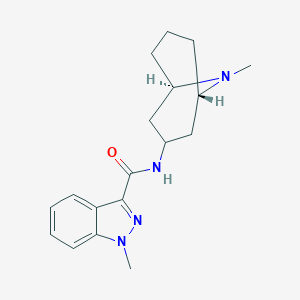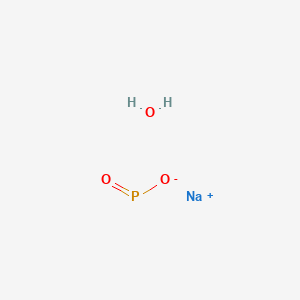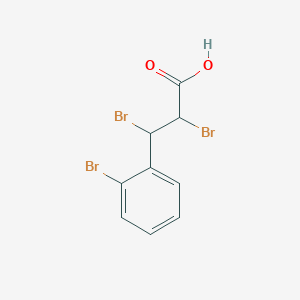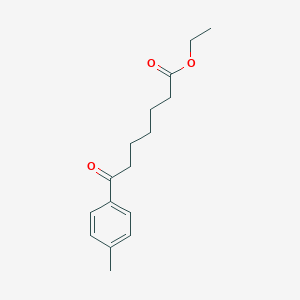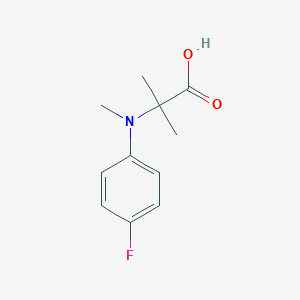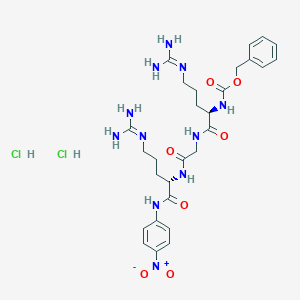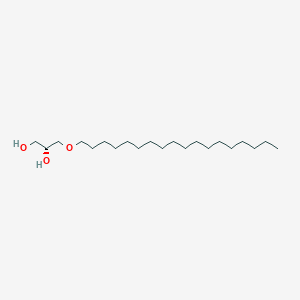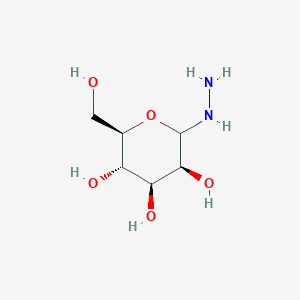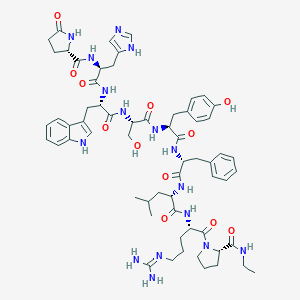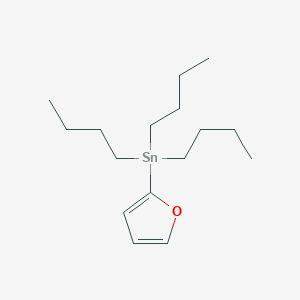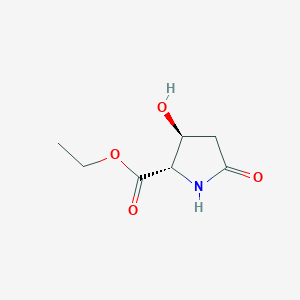
(2S,3S)-Ethyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Proline, 3-hydroxy-5-oxo-, ethyl ester, trans-(9CI) is a chemical compound with the molecular formula C7H11NO4 and a molecular weight of 173.17 g/mol. This compound is a derivative of L-Proline, an amino acid that plays a crucial role in protein synthesis and structure. The ethyl ester form of this compound is often used in various chemical and biological applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 3-hydroxy-5-oxo-, ethyl ester, trans-(9CI) typically involves the esterification of L-Proline derivatives. One common method includes the reaction of L-Proline with ethanol in the presence of an acid catalyst to form the ethyl ester. The reaction conditions often require refluxing the mixture to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to optimize yield and purity. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistency and efficiency .
化学反应分析
Types of Reactions
L-Proline, 3-hydroxy-5-oxo-, ethyl ester, trans-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various ester or amide derivatives .
科学研究应用
L-Proline, 3-hydroxy-5-oxo-, ethyl ester, trans-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in protein structure and function, particularly in collagen synthesis.
Medicine: Research explores its potential therapeutic applications, including its use in drug development for conditions like fibrosis and wound healing.
Industry: It is used in the production of biodegradable polymers and as a precursor in the synthesis of various pharmaceuticals.
作用机制
The mechanism by which L-Proline, 3-hydroxy-5-oxo-, ethyl ester, trans-(9CI) exerts its effects involves its interaction with specific molecular targets and pathways. In biological systems, it can influence protein folding and stability by incorporating into peptide chains. The compound’s ester group allows it to participate in esterification and transesterification reactions, which are crucial in various biochemical processes .
相似化合物的比较
Similar Compounds
L-Proline, 3-methyl-, methyl ester, trans- (9CI): This compound has a similar structure but with a methyl group instead of a hydroxy group.
L-Proline, 3-amino-, methyl ester, (3r)-(9CI): This derivative contains an amino group, altering its chemical properties and reactivity
Uniqueness
L-Proline, 3-hydroxy-5-oxo-, ethyl ester, trans-(9CI) is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a hydroxy and a keto group allows it to participate in a broader range of chemical reactions compared to its analogs .
属性
CAS 编号 |
124618-51-5 |
|---|---|
分子式 |
C7H11NO4 |
分子量 |
173.17 g/mol |
IUPAC 名称 |
ethyl (2S,3S)-3-hydroxy-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H11NO4/c1-2-12-7(11)6-4(9)3-5(10)8-6/h4,6,9H,2-3H2,1H3,(H,8,10)/t4-,6-/m0/s1 |
InChI 键 |
PLHCUNPELFMSPY-NJGYIYPDSA-N |
SMILES |
CCOC(=O)C1C(CC(=O)N1)O |
手性 SMILES |
CCOC(=O)[C@@H]1[C@H](CC(=O)N1)O |
规范 SMILES |
CCOC(=O)C1C(CC(=O)N1)O |
同义词 |
L-Proline, 3-hydroxy-5-oxo-, ethyl ester, trans- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


